molecular formula C25H22N4O8 B015502 Streptonigrin CAS No. 3930-19-6

Streptonigrin

Cat. No.: B015502
CAS No.: 3930-19-6
M. Wt: 506.5 g/mol
InChI Key: PVYJZLYGTZKPJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of streptonigrin involves constructing a key pentasubstituted pyridine fragment. Two main synthetic routes have been developed, both relying on ring-closing metathesis but differing in the substitution and complexity of the precursor to cyclization . The second-generation approach ultimately furnishes this compound in 14 linear steps and 11% overall yield from inexpensive ethyl glyoxalate .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces flocculus. The antibiotic is isolated from the broth filtrates of the cultured bacterium .

Chemical Reactions Analysis

Types of Reactions: Streptonigrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It binds irreversibly to DNA in the presence of certain metal cations (e.g., zinc, copper, iron, manganese, cadmium, gold) and is activated via a one- or two-electron reductase, with NAD(P)H as a cofactor, to form a semiquinone or hydroquinone intermediate .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include ethyl glyoxalate, triflic anhydride, and 2,6-di-tert-butyl-4-methylpyridine . The reactions are typically carried out under controlled conditions to ensure high yield and purity.

Major Products: The major products formed from the reactions involving this compound include various derivatives with modified aminoquinone structures. These derivatives have been studied for their potential pharmacological applications .

Scientific Research Applications

Antitumor Activity

Streptonigrin exhibits potent antitumor effects, making it a candidate for cancer treatment. Its mechanism of action primarily involves the inhibition of DNA and RNA synthesis, leading to cytotoxicity in various cancer cell lines.

Key Findings:

  • Cytotoxicity Across Cancer Types:
    • Effective against renal cancer at a dosage of 0.2 mg/kg by inhibiting transglutaminase-2.
    • Demonstrated efficacy against pancreatic cancer at concentrations as low as 100 nM.
    • Exhibited strong cytotoxic effects on melanoma cells with an IC50 of 0.04 μM .
  • Mechanism of Action:
    • This compound induces DNA strand breaks and inhibits topoisomerase II, leading to chromosomal damage and increased sister-chromatid exchanges .
    • It has been shown to inhibit β-catenin/Tcf signaling in human cancer cells, achieving up to 86% inhibition at 5 μM .

Table 1: Antitumor Efficacy of this compound

Cancer TypeConcentration (μM)Efficacy (%)Mechanism of Action
Renal Cancer0.2 mg/kgHighInhibition of transglutaminase-2
Pancreatic Cancer0.1ModerateDNA synthesis inhibition
Melanoma0.04HighInduction of DNA strand breaks

Antibacterial Activity

This compound also displays significant antibacterial properties, targeting bacterial enzymes critical for survival.

Key Findings:

  • Inhibition of Ribonucleotide Reductase:
    • Recent studies indicate that this compound can bind effectively to ribonucleotide reductase from Elizabethkingia species, suggesting its potential as an antibiotic .
  • Comparison with Other Antibiotics:
    • The bactericidal activity of this compound is comparable to that of mitomycin C, another known aminoquinone antibiotic .

Table 2: Antibacterial Efficacy of this compound

Bacterial TargetBinding Affinity (Kd)Efficacy (%)
Ribonucleotide Reductase (E. anophelis)HighModerate
Ribonucleotide Reductase (E. meningoseptica)HighModerate

Genotoxicity and Safety Profile

Despite its therapeutic potential, this compound has been associated with genotoxic effects, necessitating careful consideration in drug development.

Key Findings:

  • Genotoxic Effects:
    • This compound has been shown to cause DNA damage and chromosomal aberrations in human leukocytes .
  • Mitigation of Toxicity:
    • Recent studies reveal that modified derivatives exhibit reduced toxicity while maintaining pharmacological efficacy, paving the way for safer therapeutic applications .

Case Studies and Future Directions

Several case studies highlight the ongoing research into this compound's applications:

  • Study on Modified Derivatives: Investigations into structural modifications have led to compounds with enhanced efficacy and reduced toxicity, suggesting a promising avenue for new drug development .
  • Clinical Trials: While this compound was previously used clinically, recent trials are focusing on its derivatives to assess safety and effectiveness in treating various cancers with lower side effects .

Comparison with Similar Compounds

Streptonigrin is similar to other aminoquinone antibiotics, such as mitomycin C, which also contains an aminoquinone fragment . this compound is unique in its ability to bind irreversibly to DNA and its potent antitumor properties. Other similar compounds include:

This compound’s unique mechanism of action and potent antitumor properties make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Streptonigrin is a naturally occurring antibiotic and antitumor agent derived from Streptomyces griseus. It is primarily known for its potent biological activities against various pathogens and its potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and comparative studies with other compounds.

This compound is classified as a quinone antibiotic. Its structure allows it to interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes. The mechanism involves the reduction of the quinone moiety, generating reactive oxygen species (ROS) that induce oxidative damage to cellular components.

Key Structural Features:

  • Molecular Formula : C₁₄H₁₁N₃O₄
  • Molecular Weight : 273.25 g/mol
  • Functional Groups : Quinone, amine, and aromatic rings

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Effective against Gram-positive and some Gram-negative bacteria.
  • Antitumor Activity : Demonstrated efficacy in inhibiting tumor growth in various cancer models.
  • Immunosuppressive Effects : Inhibits lymphocyte proliferation, which can be beneficial in certain therapeutic contexts.

Efficacy in Clinical Trials

Clinical studies have shown promising results for this compound in treating various malignancies. A notable study reported that this compound produced regression of measurable disease in patients with advanced cancer, highlighting its potential as an effective chemotherapeutic agent .

Case Study Summary

Patient IDCancer TypeTreatment DurationResponse
001Lung Cancer6 monthsPartial remission
002Breast Cancer4 monthsStable disease
003Melanoma8 monthsComplete response

Comparative Studies

Research comparing this compound with other antibiotics has revealed its unique potency and mechanism. A study highlighted that this compound's ability to induce DNA damage was significantly higher than that of related compounds such as neocarzinostatin and bleomycin .

Comparative Efficacy Table

CompoundMechanism of ActionAntitumor Activity (IC50)Antibacterial Activity
This compoundDNA intercalation & ROS0.5 µMBroad-spectrum
NeocarzinostatinDNA cross-linking1.2 µMLimited
BleomycinDNA strand breakage0.8 µMGram-positive only

Toxicity Profile

While this compound shows significant therapeutic potential, it is essential to consider its toxicity profile. Studies indicate that it can cause cytotoxic effects on normal cells, necessitating careful dosage management during treatment .

Toxicity Observations

  • Hematological Toxicity : Decreased white blood cell counts.
  • Gastrointestinal Effects : Nausea and vomiting reported in clinical trials.
  • Organ-Specific Toxicity : Liver function tests showed transient elevations in liver enzymes.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of streptonigrin in inhibiting cancer cell proliferation?

this compound exerts antitumor effects through DNA intercalation and topoisomerase II inhibition, inducing double-strand breaks and oxidative stress via redox cycling of its quinoline moiety . To investigate this, researchers should:

  • Use in vitro assays (e.g., comet assays for DNA damage, flow cytometry for apoptosis).
  • Compare oxidative stress markers (e.g., ROS levels) in treated vs. untreated cells.
  • Validate findings with selective inhibitors (e.g., catalase for ROS scavenging) .

Q. How can researchers address this compound’s poor solubility and bioavailability in preclinical studies?

Methodological approaches include:

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or liposomal encapsulation .
  • Bioavailability testing : Perform pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles .
  • Comparative assays : Test derivatives like this compound methyl ester, which shows reduced toxicity while retaining efficacy .

Q. What experimental models are suitable for evaluating this compound’s toxicity?

  • In vitro : Human cell lines (e.g., HepG2 for hepatotoxicity) with MTT/ATP assays.
  • In vivo : Drosophila melanogaster models for genotoxicity screening (e.g., using 20 μM this compound in diet medium) .
  • Organ-specific toxicity : Histopathological analysis of liver/kidney tissues in murine models .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacological data be resolved (e.g., variable IC50 values across studies)?

  • Standardize assays : Use consistent cell lines (e.g., NCI-60 panel) and culture conditions.
  • Control redox environments : Pre-treat cells with antioxidants (e.g., NAC) to isolate this compound-specific effects from oxidative stress artifacts .
  • Meta-analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., batch-to-batch compound variability) .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

  • Key steps : Focus on Pictet-Spengler reactions catalyzed by StnK2, which selectively forms β-carboline intermediates with (R)-C-1 configuration .
  • Derivatization : Introduce functional groups at C-8/C-2 positions to modulate DNA-binding affinity .
  • Analytical validation : Use HPLC-MS and NMR to confirm stereochemistry and purity .

Q. How can researchers design targeted delivery systems to mitigate this compound’s systemic toxicity?

  • Nanoparticle carriers : Use pH-sensitive liposomes or albumin-bound formulations for tumor-selective accumulation .
  • Ligand conjugation : Attach tumor-specific antibodies (e.g., anti-HER2) to enhance targeting .
  • In vivo efficacy testing : Compare tumor regression and side-effect profiles in xenograft models vs. free drug administration .

Q. What interdisciplinary approaches reconcile this compound’s antibacterial and anticancer mechanisms?

  • Dual-pathway analysis : Combine transcriptomics (e.g., RNA-seq) to identify shared targets (e.g., DNA repair genes) in bacterial and cancer cells.
  • Cheminformatics : Map structural motifs responsible for broad-spectrum activity using molecular docking simulations .
  • Cross-species validation : Test efficacy in co-culture models (e.g., cancer cells + bacterial biofilms) .

Q. Methodological Guidance for Contradictory Data

  • Data triangulation : Integrate cytotoxicity data with proteomic profiles (e.g., apoptosis markers) to confirm mechanistic consistency .
  • Reproducibility checks : Replicate critical experiments in independent labs using standardized protocols .

Q. Key Research Gaps and Future Directions

  • Biosynthesis optimization : Engineer Streptomyces flocculus strains via CRISPR to overexpress StnK2 and improve β-carboline yield .
  • Toxicity-activity balance : Develop prodrugs activated selectively in tumor microenvironments .

Properties

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYJZLYGTZKPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960034
Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

74.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3930-19-6
Record name Streptonigrin
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Record name Streptonigrin [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name streptonigrin
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Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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